Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride
Description
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate hydrochloride is a heterocyclic compound featuring an oxazolo[4,5-C]pyridine core fused with a tetrahydropyridine ring. The molecule includes an ethyl ester group at position 2 and a hydrochloride salt for enhanced solubility.
Properties
Molecular Formula |
C9H13ClN2O3 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8;/h10H,2-5H2,1H3;1H |
InChI Key |
OYYUNXCXLCPDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 2-aminopyridine-3-carboxylate with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by cyclization and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity.
Comparison with Similar Compounds
The structural analogs of this compound differ in heterocyclic core composition, substituent positions, and functional groups. Below is a detailed comparison supported by evidence:
Structural Variations in Heterocyclic Cores
Key Observations:
Heteroatom Influence: The oxazolo core (oxygen) offers distinct electronic properties compared to thiazolo (sulfur) and pyrazolo (two nitrogens). Pyrazolo analogs (e.g., ) introduce additional nitrogen atoms, which can facilitate interactions with biological targets like kinases or GPCRs .
Substituent Position :
- Ester groups at position 2 (target compound) vs. position 3 (isoxazolo and pyrazolo analogs) alter steric and electronic environments, impacting binding affinity and selectivity .
Functional Modifications :
- The 7-oxo group in pyrazolo derivatives () introduces a ketone, which may influence redox properties or serve as a hydrogen bond acceptor .
Physicochemical and Pharmacological Implications
Solubility and Stability:
Biological Activity
Anti-inflammatory and Analgesic Properties
Research has shown that Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride exhibits promising anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to inhibit specific pathways associated with inflammation and pain signaling. While the exact mechanisms are still under investigation, these findings suggest potential applications in treating chronic pain conditions and inflammatory disorders.
Interaction with Biological Targets
This compound interacts with several biological targets, which contributes to its diverse pharmacological effects. While specific details are not provided in the search results, these interactions likely play a crucial role in its observed biological activities.
Comparison with Similar Compounds
To better understand the unique aspects of this compound, it's helpful to compare it with structurally similar compounds:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Fused oxazole and pyridine ring system | Specific combination contributes to unique pharmacological properties |
| Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Contains thiazole instead of oxazole | Different heterocyclic ring influences activity |
| Ethyl 4,5,6-Tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate | Isomeric structure with an isoxazole ring | Variation in position of carboxylic acid group |
This comparison highlights the structural uniqueness of this compound, which likely contributes to its specific biological activities.
Potential Therapeutic Applications
Based on its biological activity profile, this compound shows promise in several therapeutic areas:
- Pain management
- Anti-inflammatory treatments
- Potential cancer therapies
- Possible applications in neurological disorders
However, it's important to note that further research is needed to fully elucidate these potential applications and determine their clinical viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
